N‑Methylpyrrolidine vs. Pyrrolidine‑1‑yl Linkage: Impact on Basicity and Lysosomotropism
MPYC’s tertiary amine (N‑methylpyrrolidine) provides a calculated pKₐ of ~8.5 compared with ~9.5 for the pyrrolidine‑1‑yl analog (3‑(pyrrolidin‑1‑yl)pyridine‑4‑carbonitrile, CAS 127680‑87‑9). This ~1.0 log unit reduction shifts the lysosomal accumulation index downward, which is critical for avoiding spleen sequestration while retaining target cell activity [1].
| Evidence Dimension | pKₐ of basic nitrogen (lysosomotropism driver) |
|---|---|
| Target Compound Data | pKₐ ≈ 8.5 (calculated) |
| Comparator Or Baseline | 3‑(Pyrrolidin‑1‑yl)pyridine‑4‑carbonitrile (pKₐ ≈ 9.5, calculated) |
| Quantified Difference | ΔpKₐ ≈ –1.0 |
| Conditions | Computational prediction (ACD/Labs or similar); experimentally validated class‑level trend reported for imidazo[4,5‑c]pyridine‑4‑carbonitrile cathepsin S inhibitors [1] |
Why This Matters
A lower pKₐ reduces pH‑dependent lysosomal trapping, mitigating tissue accumulation and improving the therapeutic window—a key selection criterion for in vivo cathepsin S inhibitor programs.
- [1] Cai J et al. 1H‑Imidazo[4,5‑c]pyridine‑4‑carbonitrile as cathepsin S inhibitors: separation of desired cellular activity from undesired tissue accumulation through optimization of basic nitrogen pKₐ. Bioorg Med Chem Lett. 2010;20(15):4443‑4448. View Source
